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Compound Name: 5,6-Dimethylpyrimidin-4-ol

CAS No.: 34916-78-4

Cat. No.: B1418175

Get Quote

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as

cornerstones for therapeutic innovation. The pyrimidine ring, a fundamental component of

nucleobases, is one such "privileged scaffold".[1][2][3] Its inherent biological relevance, coupled

with a unique electronic profile and capacity for diverse functionalization, makes it a fertile

ground for drug discovery.[2][3] The pyrimidin-4-ol motif, in particular, offers a compelling

combination of structural rigidity and hydrogen bonding capabilities, existing in a critical

tautomeric equilibrium with its pyrimidin-4-one form.[1][4] This duality allows it to interact

effectively with a wide array of biological targets, leading to derivatives with reported

anticancer, antimicrobial, and anti-inflammatory activities.[2][5]

This guide focuses on a specific, valuable member of this class: 5,6-Dimethylpyrimidin-4-ol.
We will provide an in-depth exploration of its core chemical properties, synthesis, reactivity, and

utility as a versatile intermediate in the development of complex, biologically active molecules.

Section 1: Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental physicochemical

properties. 5,6-Dimethylpyrimidin-4-ol is a crystalline solid that serves as a key building block
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in synthetic organic chemistry.[5] Its core attributes are summarized below.

Property Value Source

CAS Number 34916-78-4 [5][6][7]

Molecular Formula C₆H₈N₂O [5][7][8]

Molecular Weight 124.14 g/mol [5][9]

Appearance Crystalline Solid [5]

Melting Point 202-204 °C [5]

pKa (Predicted) 9.62 ± 0.50 [5]

Section 2: The Critical Role of Tautomerism
A defining chemical characteristic of pyrimidin-4-ols is their existence as a mixture of

tautomers: the aromatic 'enol' (hydroxy) form and the non-aromatic 'keto' (one) form.[4] This

equilibrium is not merely a chemical curiosity; it profoundly influences the molecule's reactivity,

solubility, and, most importantly, its interactions with biological macromolecules.

The position of the equilibrium can be influenced by the solvent, pH, and temperature.

However, for many hydroxypyrimidines, the keto tautomer is significantly favored, particularly in

the solid state.[10] This preference is driven by the formation of a stable amide-like system. For

5,6-Dimethylpyrimidin-4-ol, the equilibrium lies heavily towards the 5,6-Dimethylpyrimidin-

4(1H)-one form. Understanding this is crucial for predicting its reactivity, as reactions can

proceed from the minor, more nucleophilic enol tautomer.

Caption: Keto-enol tautomerism of 5,6-Dimethylpyrimidin-4-ol.

Section 3: Synthesis Protocol
The construction of the pyrimidine ring is a well-established area of heterocyclic chemistry. A

common and effective method for synthesizing 4-hydroxypyrimidines involves the condensation

of a β-ketoester with a source of amidine. The following protocol provides a reliable pathway to

5,6-Dimethylpyrimidin-4-ol.
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Reaction: Condensation of ethyl 2-methylacetoacetate with formamidine acetate.

Causality: This reaction is a classic example of a ring-forming condensation. Ethyl 2-

methylacetoacetate provides the C5-C6 dimethylated four-carbon backbone. Formamidine

serves as the N1-C2-N3 component. The use of a base like sodium ethoxide is critical; it

deprotonates the active methylene group of the β-ketoester, generating a nucleophilic enolate

that initiates the attack on the formamidine carbon. Subsequent intramolecular condensation

and dehydration yield the stable pyrimidine ring.

Experimental Protocol:

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer,

dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen

or argon) to prepare a fresh solution of sodium ethoxide.

Addition of Reactants: To the cooled sodium ethoxide solution, add ethyl 2-

methylacetoacetate (1.0 eq) dropwise while stirring. Allow the mixture to stir for 30 minutes at

room temperature.

Condensation: Add formamidine acetate (1.1 eq) to the reaction mixture in one portion.

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with

glacial acetic acid.

Isolation: Reduce the volume of the solvent under reduced pressure. The resulting

precipitate is collected by filtration, washed with cold water, and then with a small amount of

cold ethanol.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield 5,6-Dimethylpyrimidin-4-ol as a crystalline

solid.
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Starting Materials:
- Ethyl 2-methylacetoacetate

- Formamidine Acetate
- Sodium Ethoxide (Base)

Base-catalyzed Condensation
(Formation of enolate and nucleophilic attack)

Intramolecular Cyclization &
Dehydration (Ring Closure)

Acidic Work-up
(Neutralization)

Isolation & Purification
(Filtration & Recrystallization)

Final Product:
5,6-Dimethylpyrimidin-4-ol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 5,6-Dimethylpyrimidin-4-ol.

Section 4: Spectroscopic Characterization
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Unambiguous characterization of the synthesized molecule is paramount. The following data

represents the expected spectroscopic signatures for 5,6-Dimethylpyrimidin-4-ol, based on

its structure and data from analogous compounds.[11][12]

Technique Expected Observations

¹H NMR

- Singlet (1H): Aromatic proton at C2, expected

around δ 8.0-8.5 ppm, deshielded by the two

adjacent nitrogen atoms. - Singlet (3H): Methyl

protons at C5, expected around δ 2.1-2.3 ppm. -

Singlet (3H): Methyl protons at C6, expected

around δ 2.2-2.4 ppm. - Broad Singlet (1H): N-H

proton (from the keto tautomer), highly variable

shift (δ 10-12 ppm), may exchange with D₂O.

¹³C NMR

- C=O: Carbonyl carbon (C4) of the keto

tautomer, expected around δ 160-165 ppm. -

Aromatic C: C2 carbon expected around δ 155-

160 ppm. - Aromatic C: C6 carbon expected

around δ 150-155 ppm. - Aromatic C: C5 carbon

expected around δ 120-125 ppm. - CH₃: Methyl

carbons expected around δ 15-25 ppm.

FT-IR (cm⁻¹)

- 3200-2800 (broad): N-H stretching from the

keto form and potential O-H from the enol form.

- ~1670 (strong): C=O stretching (amide

carbonyl) from the dominant keto tautomer. -

~1600, ~1550: C=N and C=C stretching

vibrations of the pyrimidine ring. - ~2950: C-H

stretching of the methyl groups.

Mass Spec (EI) - [M]⁺: Molecular ion peak at m/z = 124.

Section 5: Reactivity and Synthetic Utility
5,6-Dimethylpyrimidin-4-ol is not typically an end-product but rather a valuable intermediate.

Its utility stems from the reactivity of the hydroxyl/carbonyl group and the pyrimidine ring itself.
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O-Alkylation/Acylation: While the keto form dominates, the compound can react through the

enol tautomer. The hydroxyl group can be alkylated or acylated under appropriate conditions,

providing a handle for further modification.

Chlorination: A crucial transformation is the conversion of the hydroxyl group to a chlorine

atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride

(PCl₅). The resulting 4-chloro-5,6-dimethylpyrimidine is a highly versatile intermediate, as the

chlorine atom is an excellent leaving group for nucleophilic aromatic substitution reactions.

This opens the door to introducing amines, ethers, and other functionalities at the C4

position.

Ring-Based Reactions: While the electron-deficient nature of the pyrimidine ring makes it

less susceptible to electrophilic attack, it can undergo reactions with strong nucleophiles or

participate in metal-catalyzed cross-coupling reactions after appropriate functionalization.

Section 6: Application in Drug Development - A
Case Study
The true value of 5,6-Dimethylpyrimidin-4-ol is demonstrated by its application in the

synthesis of high-value pharmaceutical targets. It serves as a key structural motif in the

development of novel kinase inhibitors.[5]

A prominent example is its use as a precursor for selective Fibroblast Growth Factor Receptor

4 (FGFR4) inhibitors.[13][14] Overexpression of FGFR4 is an oncogenic driver in certain

cancers, particularly hepatocellular carcinoma (HCC).[13] Selective inhibitors are therefore

highly sought after.

In the synthesis of these inhibitors, a related intermediate, 2-bromo-4,6-dimethylpyrimidin-5-ol,

is prepared and utilized.[13] The pyrimidine core acts as a scaffold to correctly orient other

pharmacophoric groups, enabling precise interaction with the ATP-binding site of the FGFR4

kinase. The dimethyl substitution pattern can be crucial for achieving selectivity over other

FGFR isoforms, thereby potentially reducing off-target toxicity.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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